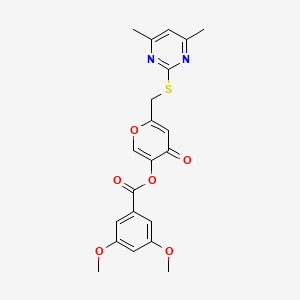

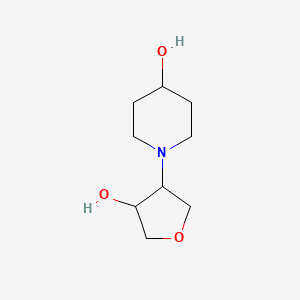

![molecular formula C14H13Cl2NO B2366500 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol CAS No. 1232788-20-3](/img/structure/B2366500.png)

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of phenol, which is an aromatic organic compound with the molecular formula C6H5OH. It consists of a phenyl group (−C6H5) bonded to a hydroxyl group (−OH). Phenols are widely used in household products and as intermediates for industrial synthesis .

Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The presence of the hydroxyl group can lead to hydrogen bonding, which affects the physical and chemical properties of the compound .Chemical Reactions Analysis

Phenols are reactive towards electrophilic aromatic substitution as the oxygen atom’s pi electrons donate electron density into the ring. They are also susceptible to oxidation .Physical and Chemical Properties Analysis

Phenols are typically white crystalline solids that are slightly soluble in water. They have higher boiling points than similar hydrocarbons or ethers due to the presence of intermolecular hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Characterization

4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol and its derivatives have been extensively studied for their synthesis and characterization. For example, Rafique et al. (2022) synthesized and characterized several 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, demonstrating broad-spectrum antimicrobial and antidiabetic activities. These compounds were characterized using various spectroscopic methods, showing significant potential in various biological applications (Rafique et al., 2022).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of such compounds have been a significant focus. Pawar et al. (2016) highlighted the synthesis and characterization of metal complexes of a derivative, which exhibited in vitro antibacterial and antifungal activities (Pawar et al., 2016). Similarly, Çinarli et al. (2011) synthesized a series of derivatives and evaluated their antimicrobial activities, showing selective activity against specific bacterial and fungal strains (Çinarli et al., 2011).

Biodegradability and Environmental Impact

The biodegradability and environmental impact of these compounds have also been researched. O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 3-methyl-4-chlorophenol, under methanogenic conditions, providing insights into the environmental fate of these compounds (O'Connor & Young, 1989).

Applications in Cancer Research

In the field of cancer research, Abbas et al. (2020) studied the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes, demonstrating moderate in vitro activity against cancer cell lines (Abbas et al., 2020). Uddin et al. (2020) also synthesized Schiff bases using derivatives of 4-chloro-2-aminophenol, evaluating their anticancer activity and demonstrating their potential as cancer therapeutics (Uddin et al., 2020).

Fluorescence and Detection Applications

Liu et al. (2015) explored the use of a derivative for fluorescence turn-on detection of cysteine, highlighting its application in sensitive and selective biochemical detection (Liu et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-[(4-chloro-3-methylanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBIQUAPDHBSFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)

![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)